

Chemical structure and properties of Isovestitol (C16H16O4)

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An In-depth Technical Guide to Isovestitol (C₁₆H₁₆O₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol is a naturally occurring isoflavan, a type of flavonoid, that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Isovestitol**, with a focus on its anti-inflammatory and antioxidant mechanisms. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Identification

Isovestitol, with the chemical formula $C_{16}H_{16}O_4$, is structurally defined as 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol[1][2]. Its identity is confirmed by its unique CAS number and IUPAC name.



Identifier	Value	Reference
IUPAC Name	3-(4-hydroxy-2- methoxyphenyl)chroman-7-ol	[1][2]
CAS Number	63631-42-5	[1][3]
Chemical Formula	C16H16O4	[1][2][3]
Molecular Weight	272.29 g/mol	[2]
SMILES	COC1=C(C=CC(=C1)O)C2CC 3=C(C=C(C=C3)O)OC2	[2][4]
InChI	InChI=1S/C16H16O4/c1-19- 16-8-13(18)4-5-14(16)11-6-10- 2-3-12(17)7-15(10)20-9-11/h2- 5,7-8,11,17-18H,6,9H2,1H3	[2][4]

Physicochemical Properties

Isovestitol is a solid at room temperature with a defined melting point. Its solubility is a critical factor for its formulation and biological testing.

Property	Value	Reference
Physical Description	Solid	[2]
Melting Point	95 - 97 °C	[2]
Solubility	Soluble in organic solvents such as methanol and ethanol.	General chemical knowledge
Storage	Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).	[1]

Spectral Data



The structural elucidation of **Isovestitol** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

4.1. NMR Spectroscopy

¹ H NMR (Typical)	¹³ C NMR (Typical)
Chemical Shift (ppm)	Chemical Shift (ppm)
7.0-6.3 (aromatic protons)	160-110 (aromatic carbons)
4.2-3.8 (methine and methylene protons on the chroman ring)	70-60 (C-2 of chroman)
3.8 (methoxy protons)	55.5 (methoxy carbon)
2.9 (methylene protons on the chroman ring)	30-25 (C-3 and C-4 of chroman)

4.2. Mass Spectrometry

Technique	Key Fragments (m/z)	Reference
GC-MS	272 (M+), 150, 137	[2]
LC-MS ([M+H]+)	273.3, 255.3, 137.1, 123.1	[2]

4.3. UV-Vis and IR Spectroscopy

UV-Vis (in Methanol)	IR (Vapor Phase)
λmax (nm)	Key Peaks (cm ⁻¹)
~280 nm	~3400 (O-H stretch), ~2950 (C-H stretch), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch)

Biological Activities and Mechanisms of Action

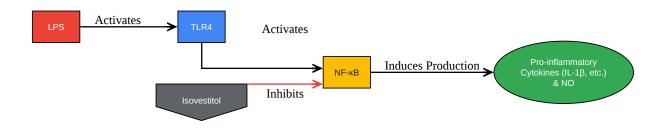


Isovestitol exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development.

5.1. Anti-inflammatory Activity

Isovestitol's anti-inflammatory effects are primarily mediated through the inhibition of the NFκB signaling pathway. This inhibition leads to a downstream reduction in the production of proinflammatory cytokines and mediators.

- Mechanism: In lipopolysaccharide (LPS)-stimulated macrophages, Isovestitol has been shown to:
 - Inhibit the release of nitric oxide (NO).
 - \circ Reduce the secretion of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β), Interleukin-1 α (IL-1 α), Granulocyte-Colony Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[5].
 - Decrease the expression of genes associated with inflammation[5].



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Figure 1: Simplified signaling pathway of **Isovestitol**'s anti-inflammatory action.

5.2. Antioxidant Activity

The antioxidant capacity of **Isovestitol** is attributed to its flavonoid structure, which can neutralize free radicals through hydrogen atom transfer (HAT) and single electron transfer



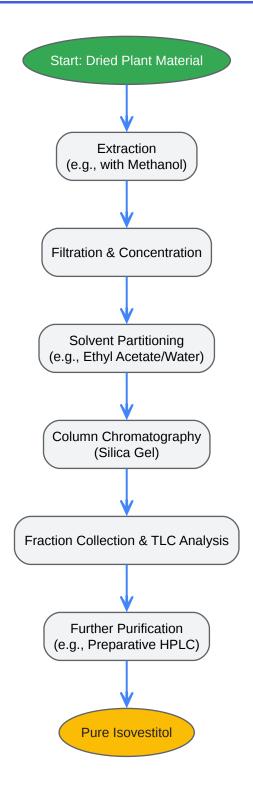
(SET) mechanisms. The phenolic hydroxyl groups on the aromatic rings are crucial for this activity.

Experimental Protocols

6.1. Isolation and Purification of Isovestitol (General Protocol)

This protocol outlines a general procedure for the isolation and purification of isoflavonoids like **Isovestitol** from plant material, which can be adapted based on the specific source.





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Figure 2: General workflow for the isolation and purification of Isovestitol.

Methodology:



- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.
- Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity. The organic phase, which is expected to contain **Isovestitol**, is collected.
- Column Chromatography: The concentrated organic phase is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the compounds.
- Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Isovestitol.
- Final Purification: Fractions rich in **Isovestitol** are pooled and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

6.2. Anti-inflammatory Activity Assay in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of **Isovestitol** on RAW 264.7 macrophage cells.

Methodology:

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
- Treatment: Cells are pre-treated with various concentrations of Isovestitol for 1-2 hours.
- Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a specified period (e.g., 24 hours).



- Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
- Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-1 β , TNF- α) in the supernatant are quantified using ELISA kits.
- Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed effects are not due to cytotoxicity.

6.3. DPPH Radical Scavenging Assay

This protocol details a common method to evaluate the antioxidant activity of **Isovestitol**.

Methodology:

- Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Sample Preparation: A series of dilutions of **Isovestitol** are prepared in methanol.
- Reaction: A fixed volume of the DPPH solution is mixed with the Isovestitol solutions in a
 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for about 30 minutes.
- Absorbance Measurement: The absorbance of the solutions is measured at approximately
 517 nm using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Scavenging = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x
 100

Conclusion

Isovestitol is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action, particularly the inhibition of the NF-κB pathway, makes it a strong candidate for further investigation in the context of inflammatory diseases.



The experimental protocols provided in this guide offer a starting point for researchers to explore the full therapeutic potential of this intriguing isoflavan. Further studies are warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent.

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